
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide” is a compound that has been studied for its potential biological activity . It is a piperazine derivative, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar piperazine derivatives has been reported in the literature . For example, one study described the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . Another study reported the reaction of 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .Molecular Structure Analysis
The molecular structure of similar piperazine derivatives has been analyzed using various techniques such as 1H NMR, 13C NMR, IR, and HRMS spectra . In silico studies, including molecular dynamics simulations, have also been performed to understand the interactions of these compounds with biological targets .Chemical Reactions Analysis
The chemical reactions involving similar piperazine derivatives have been studied. For example, the phenolic hydroxyl group in S-benzylated products was treated with tert-butyl acetate to afford tert-butyl esters, which were subjected to hydrolysis to afford 2-thiopyrimidine acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar piperazine derivatives have been analyzed. For example, the product was purified by crystallization from 96% ethanol . The molecular formula of a similar compound is reported as C18H23N5O2 with an average mass of 341.408 Da .Wirkmechanismus
Target of Action
The primary target of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of the alpha1-adrenergic receptors affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. The activation or blockade of the alpha1-adrenergic receptors leads to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
Vorteile Und Einschränkungen Für Laborexperimente
MEBS has several advantages for use in lab experiments, including its high purity, stability, and specificity for serotonin receptors. However, MEBS also has some limitations, such as its relatively low potency and selectivity for serotonin receptors compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on MEBS, including the development of more potent and selective analogs, the investigation of its potential therapeutic uses in various diseases, and the elucidation of its exact mechanism of action. MEBS may also be useful as a tool for studying the role of serotonin receptors in the brain and for developing new treatments for various neuropsychiatric disorders.
Synthesemethoden
MEBS can be synthesized using a two-step process that involves the reaction of 4-methoxybenzylpiperazine with butyryl chloride to form N-(4-methoxybenzyl)piperazine-1-carboxamide, followed by the reaction of this intermediate with ethanesulfonyl chloride to form MEBS. The purity of the final product can be verified using various analytical techniques, such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
MEBS has been studied for its potential use in various scientific research applications, including as a tool for studying the role of serotonin receptors in the brain, as a potential treatment for anxiety and depression, and as a potential therapeutic agent for various diseases, such as cancer and diabetes. MEBS has been shown to bind to serotonin receptors in the brain, which are involved in regulating mood, anxiety, and other physiological processes.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-3-4-17(21)18-9-14-25(22,23)20-12-10-19(11-13-20)15-5-7-16(24-2)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGMKOITUMYXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2790466.png)
![2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid](/img/structure/B2790467.png)
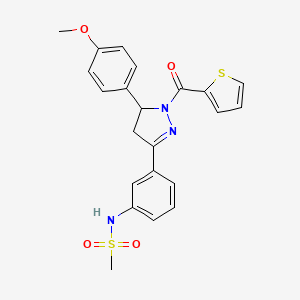
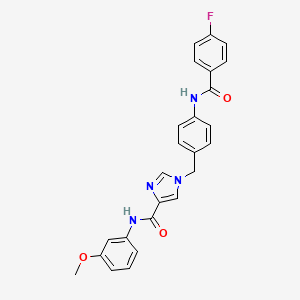
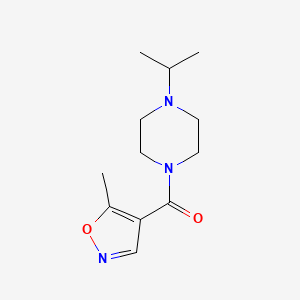

![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2790476.png)
![1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2790477.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2790478.png)
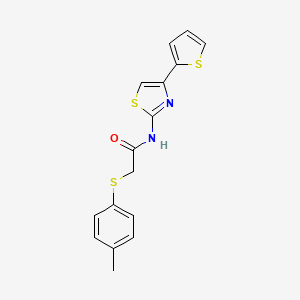
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2790482.png)
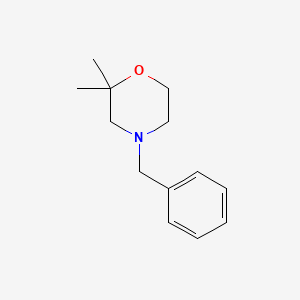
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2790485.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2790486.png)